2-Amino-4,6-dichlorobenzoic acid

Descripción general

Descripción

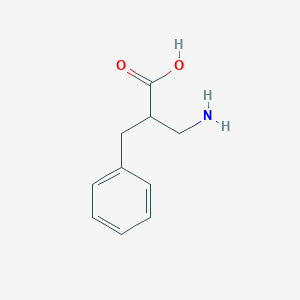

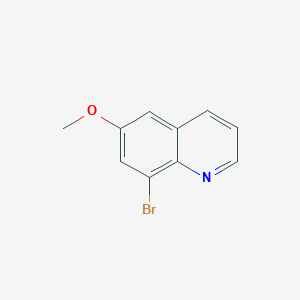

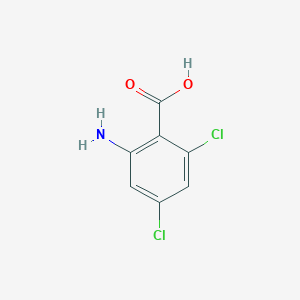

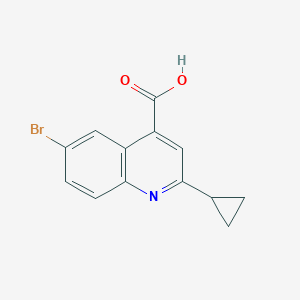

2-Amino-4,6-dichlorobenzoic acid, also known as 2-amino-4,6-dichlorobenzoate, is an organic compound with a molecular formula of C7H5Cl2NO2. It is a colorless solid that is soluble in water and organic solvents. It is an important intermediate in the synthesis of many pharmaceuticals and other organic compounds. It is also used in the preparation of dyes, photographic chemicals, and catalysts.

Aplicaciones Científicas De Investigación

Bioremediation and Groundwater Purification :

- Aminobacter sp. MSH1 uses 2,6-dichlorobenzamide (a related compound) as a sole carbon, nitrogen, and energy source, offering potential for bioremediation in drinking water treatment plants. This organism follows a unique catabolic pathway for chlorobenzoates, including steps like hydroxylation, dehalogenation, and ring cleavage, potentially applicable to compounds like 2-Amino-4,6-dichlorobenzoic acid (Raes et al., 2019).

Photodecomposition Studies :

- Ultraviolet irradiation studies of chlorobenzoic acids, closely related to this compound, have shown that these compounds can undergo photodecomposition, forming hydroxybenzoic acids and benzoic acid itself. This finding is significant for understanding the environmental fate and breakdown of such compounds (Crosby & Leitis, 1969).

Agricultural Applications - Phytotoxicity :

- Research has shown that derivatives of dichlorobenzoic acids, which are structurally similar to this compound, have phytotoxic effects. This suggests potential applications in agriculture as herbicides or growth regulators (Baruffini & Borgna, 1978).

Organic Synthesis and Chemical Properties :

- Studies on the chlorination of aminobenzoic acids provide insights into the synthesis and chemical properties of dichlorobenzoic acid derivatives, relevant for developing new compounds with potential applications in various fields like material science and pharmaceuticals (Stelt & Nauta, 2010).

Solubility and Thermodynamic Modeling :

- Research on the solubility of chlorobenzoic acids in various solvents at different temperatures provides essential data for optimizing purification processes in chemical manufacturing, which is also applicable to this compound (Li et al., 2017).

Metal Complex Formation and Antimicrobial Activity :

- Studies have shown that chlorobenzoic acids can form metal complexes with potential antimicrobial activities, indicating a possible application in developing new antimicrobial agents (El–Wahab, 2007).

Safety and Hazards

Propiedades

IUPAC Name |

2-amino-4,6-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOYJBSEORILIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90302823 | |

| Record name | 2-Amino-4,6-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20776-63-0 | |

| Record name | 20776-63-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4,6-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,10-Dibromotetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-dione](/img/structure/B1267075.png)